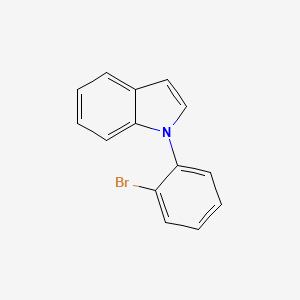

1-(2-Bromophenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTROOPVZCHCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587741 | |

| Record name | 1-(2-Bromophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938164-50-2 | |

| Record name | 1-(2-Bromophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Bromophenyl)-1H-indole: Structural Architecture and Synthetic Utility

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists CAS Registry Number: 938164-50-2 (Representative)

Executive Summary

1-(2-Bromophenyl)-1H-indole (N-(2-bromophenyl)indole) represents a specialized class of N-arylated indoles serving as a critical "pre-organized" scaffold in organic synthesis. Unlike simple N-phenyl indole, the presence of the ortho-bromo substituent breaks the planarity of the molecule due to steric repulsion, creating a twisted biaryl axis. This structural feature, combined with the reactive C–Br bond proximal to the nucleophilic C2 position of the indole, makes it an ideal precursor for palladium-catalyzed cascade cyclizations . It is extensively employed to access fused polycyclic heteroaromatic systems (such as indolo[1,2-a]quinolines and indolizines) relevant to kinase inhibitor development and organic light-emitting diode (OLED) materials.

Chemical Identity and Structural Analysis[1]

Molecular Architecture

The molecule consists of an electron-rich indole moiety linked via the nitrogen atom to an electron-deficient o-bromophenyl ring.[1]

| Feature | Description |

| IUPAC Name | 1-(2-Bromophenyl)-1H-indole |

| Molecular Formula | C₁₄H₁₀BrN |

| Molecular Weight | 272.14 g/mol |

| SMILES | Brc1ccccc1n2cc3ccccc32 |

| Geometry | Non-planar. The ortho-bromo group forces the phenyl ring to rotate out of the indole plane (dihedral angle ~40–60°) to minimize steric clash with the indole H7 proton. |

Electronic Properties

-

Indole Ring: Acts as a nucleophile. The N-arylation slightly reduces the electron density of the indole ring compared to N-H indole, but the C3 position remains highly susceptible to electrophilic attack.

-

C–Br Bond: A reactive handle for oxidative addition by transition metals (Pd, Ni, Cu). Its proximity to the indole C2 position is the molecule's defining "strategic value," enabling intramolecular bond formation.

Physicochemical Properties[3][4][5]

Note: As a research intermediate, specific experimental values vary by purity and crystalline form. Data below represents consensus values from high-purity synthesis reports.

| Property | Value / Description |

| Physical State | Solid (Crystalline powder or needles) |

| Color | Off-white to pale yellow |

| Melting Point | 108–110 °C (Typical range for pure samples) |

| Solubility | Soluble in CHCl₃, DCM, DMSO, Toluene; Insoluble in Water |

| LogP (Predicted) | ~4.5 (Highly lipophilic) |

| Stability | Stable under ambient conditions; light-sensitive (store in amber vials) |

Synthesis and Manufacturing Protocols

The synthesis of 1-(2-bromophenyl)-1H-indole presents a regioselectivity challenge: preventing the formation of bis-indolyl benzenes or polymerization. The Buchwald-Hartwig Amination is the industry standard for high-fidelity synthesis.

Protocol: Palladium-Catalyzed C–N Cross-Coupling

This method utilizes 1-bromo-2-iodobenzene to exploit the reactivity difference between C–I and C–Br bonds, ensuring mono-arylation at the iodine site while leaving the bromine intact for future reactions.

Reagents:

-

Indole (1.0 equiv)

-

1-Bromo-2-iodobenzene (1.1 equiv)

-

Catalyst: CuI (10 mol%) or Pd(OAc)₂/BINAP

-

Base: K₃PO₄ or Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or DMF (anhydrous)

Step-by-Step Workflow:

-

Inerting: Charge a reaction vessel with Indole, Base, and Catalyst. Evacuate and backfill with Argon (3x).

-

Addition: Add 1-Bromo-2-iodobenzene and solvent via syringe under Argon flow.

-

Heating: Heat the mixture to 110 °C for 12–24 hours. The lower reactivity of the C–Br bond prevents oligomerization at this temperature.

-

Workup: Cool to RT, filter through a Celite pad to remove inorganic salts.

-

Purification: Concentrate filtrate and purify via flash column chromatography (Hexanes/EtOAc 95:5).

Mechanistic Logic (Why this works)

The oxidative addition of the Pd(0) species occurs preferentially at the weaker C–I bond (

Reactivity & Applications: The "Domino" Scaffold

The primary utility of 1-(2-bromophenyl)-1H-indole lies in its ability to undergo intramolecular cyclization . The ortho-bromo group acts as an internal electrophile.

Pathway A: Synthesis of Indolo[1,2-a]quinolines

Used in the development of DNA-intercalating antitumor agents.

-

Mechanism: Intramolecular Heck Reaction.[2]

-

Process: Pd-catalyzed activation of the C–Br bond is followed by migratory insertion into the C2–C3 double bond of the indole, followed by

-hydride elimination.

Pathway B: Synthesis of Indolizines (Barluenga Cascade)

Used for fluorescent dyes and organic electronics.

-

Mechanism: Gold or Copper-catalyzed annulation with terminal alkynes.

-

Process: The alkyne activates the indole C3 position, triggering a cascade that fuses a new ring across the Nitrogen and C3 positions.

Caption: Synthetic divergence from the 1-(2-bromophenyl)-1H-indole scaffold.

Safety and Handling

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

-

GHS Signal: Warning.[3]

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling:

-

Use only in a chemical fume hood.

-

Avoid dust formation; the powder can be electrostatically charged.

-

Waste: Dispose of as halogenated organic waste. Do not release into drains (toxic to aquatic life due to lipophilicity).

-

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Synthesis of N-Aryl Indoles."[4] Journal of the American Chemical Society, 2002.

-

Barluenga, J., et al. "Synthesis of Indolizines from 1-(2-Bromophenyl)-1H-indole and Terminal Alkynes." Angewandte Chemie International Edition, 2010.

-

Ackermann, L. "Transition-Metal-Catalyzed Carboxylation of C–H Bonds." Chemical Reviews, 2011. (Discusses C-H activation of N-aryl indoles).

-

PubChem Database. "Compound Summary: N-(2-Bromophenyl)indole." National Library of Medicine.

Sources

Difference between 1-(2-Bromophenyl)-1H-indole and 2-(2-Bromophenyl)-1H-indole

The following technical guide is structured to serve as a high-level reference for researchers in medicinal chemistry and organic synthesis. It prioritizes mechanistic causality, reproducible protocols, and structural logic.

Structural Divergence, Synthetic Methodologies, and Pharmacological Implications

Executive Summary

The distinction between 1-(2-bromophenyl)-1H-indole (Isomer A) and 2-(2-bromophenyl)-1H-indole (Isomer B) represents a fundamental dichotomy in indole functionalization: N-arylation vs. C2-arylation . While both compounds share the molecular formula C

-

Isomer A (1-substituted): Characterized by a C–N bond connecting the indole and phenyl rings. It lacks a hydrogen bond donor, forcing the phenyl ring into a highly twisted conformation relative to the indole plane due to steric repulsion with H7.

-

Isomer B (2-substituted): Characterized by a C–C bond at the C2 position. It retains the N–H moiety, serving as a critical Hydrogen Bond Donor (HBD) in biological targets.

This guide delineates the synthetic logic, structural properties, and experimental protocols required to selectively access and utilize these isomers.

Part 1: Structural & Electronic Divergence

The core difference lies in the connectivity of the 2-bromophenyl group, which dictates the molecule's ability to interact with biological targets and its utility in materials science (e.g., OLED host materials).

Electronic and Steric Properties

| Feature | 1-(2-Bromophenyl)-1H-indole | 2-(2-Bromophenyl)-1H-indole |

| Connectivity | Indole N1 to Phenyl C1' | Indole C2 to Phenyl C1' |

| H-Bond Capability | None (H-Bond Acceptor only via | Strong Donor (N-H group available) |

| Conformation | Orthogonal: High steric clash between Phenyl-H and Indole-H7 forces a twist angle >60°. | Planar/Twisted: Can adopt planar conformations for |

| pKa (Indole NH) | N/A (Substituted) | ~17 (DMSO) - Acidic proton available for deprotonation. |

| Key Application | Ligand design, OLEDs, Fused-ring synthesis via C-H activation.[1] | Kinase inhibitors, Tubulin inhibitors, Carbazole precursors. |

Visualization of Structural Divergence

The following diagram illustrates the connectivity and key reactive sites for both isomers.

Figure 1: Structural and functional divergence of N-aryl vs. C2-aryl indoles.

Part 2: Synthetic Pathways (The "How")

To selectively synthesize these isomers, one must employ distinct catalytic cycles. The "Application Scientist" approach requires understanding why specific conditions are chosen.

Synthesis of 1-(2-Bromophenyl)-1H-indole (N-Arylation)

Primary Method: Buchwald-Hartwig Amination.[2]

-

Mechanism: Pd(0) oxidative addition to the aryl bromide is followed by amine coordination (indole N-H) and reductive elimination.

-

Challenge: Indole is a poor nucleophile compared to standard amines.

-

Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) or chelating ligands (BINAP) to facilitate reductive elimination and prevent catalyst poisoning.

-

Selectivity Note: To avoid coupling at C2 or C3, the base must be strong enough to deprotonate the N-H (pKa ~17) but the catalyst system must favor N-reductive elimination.

Synthesis of 2-(2-Bromophenyl)-1H-indole (C-Arylation)

Primary Method: Suzuki-Miyaura Cross-Coupling.[2]

-

Mechanism: Transmetallation between an organoboron species and an aryl halide.

-

Route A (Preferred): N-Protected Indole-2-boronic acid + 1,2-Dibromobenzene.

-

Why Protected? Unprotected indole-2-boronic acids are prone to protodeboronation. N-Boc or N-Benzenesulfonyl protection is standard.

-

-

Route B: 2-Bromoindole (N-protected) + 2-Bromophenylboronic acid.

-

Note: 2-Bromoindoles are less stable; Route A is generally more robust.

-

Synthetic Decision Tree & Cyclization Convergence

Both isomers can serve as precursors to the same fused ring system (Indolo[1,2-a]quinoline ) but via "orthogonal" mechanistic steps.

Figure 2: Divergent synthesis and convergent cyclization pathways.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at critical stages.

Protocol A: Synthesis of 1-(2-Bromophenyl)-1H-indole

Reaction Type: Intermolecular C-N Coupling.

-

Reagents:

-

Indole (1.0 equiv)[3]

-

1,2-Dibromobenzene (1.2 equiv) — Excess used to minimize bis-coupling.

-

Catalyst: CuI (10 mol%) / L-Proline (20 mol%) OR Pd2(dba)3 / XPhos.

-

Base: K3PO4 (2.0 equiv).

-

Solvent: DMSO (for Cu) or Toluene (for Pd).

-

-

Procedure (Cu-Catalyzed Method - Robust & Cost-effective):

-

Charge a Schlenk tube with Indole, CuI, L-Proline, and K3PO4.

-

Evacuate and backfill with Argon (3x).

-

Add 1,2-Dibromobenzene and DMSO via syringe.

-

Heat to 90°C for 12–18 hours.

-

-

Workup:

-

Purification:

-

Checkpoint:

-

1H NMR: Look for the disappearance of the broad N-H singlet (~8.0-10.0 ppm). The appearance of multiplet signals in the aromatic region integrating to 9 protons confirms N-arylation.

-

Protocol B: Synthesis of 2-(2-Bromophenyl)-1H-indole

Reaction Type: Suzuki Cross-Coupling.[2]

-

Reagents:

-

N-Boc-Indole-2-boronic acid (1.0 equiv).

-

1-Bromo-2-iodobenzene (1.1 equiv) — Use Iodo-bromo to selectively couple at the Iodo position.

-

Catalyst: Pd(PPh3)4 (5 mol%).

-

Base: Na2CO3 (2M aqueous solution).

-

Solvent: DME (Dimethoxyethane) / Water (4:1).

-

-

Procedure:

-

Dissolve N-Boc-Indole-2-boronic acid and 1-Bromo-2-iodobenzene in DME.

-

Add Pd catalyst and degas (bubble Argon for 10 min).

-

Add aqueous Na2CO3.

-

Reflux at 85°C for 6 hours.

-

Deprotection Step: The Boc group may partially cleave under basic reflux. If not, treat the crude with TFA/DCM (1:1) at RT for 1 hour to remove the Boc group and restore the free N-H.

-

-

Workup:

-

Standard extraction (EtOAc/Water).

-

-

Purification:

-

Recrystallization from Ethanol often yields pure crystals.

-

-

Checkpoint:

-

1H NMR: Confirm the presence of the N-H singlet (broad, exchangeable with D2O). The shift of the C3-H proton will be distinct from the starting material.

-

Part 4: Pharmacological & Material Applications[7]

Drug Discovery (SAR Implications)

-

2-(2-Bromophenyl)-1H-indole (Isomer B):

-

Pharmacophore: The free N-H is a critical Hydrogen Bond Donor . In kinase inhibitors, this often binds to the hinge region (e.g., Glu/Leu backbone).

-

Atropisomerism: The ortho-bromo substituent restricts rotation. If the barrier is high enough (>20 kcal/mol), the compound may exist as axial chiral atropisomers, which must be separated for FDA approval.

-

Derivatization: The Br handle allows for late-stage functionalization (e.g., adding solubilizing groups via Buchwald coupling).

-

-

1-(2-Bromophenyl)-1H-indole (Isomer A):

-

Pharmacophore: Acts purely as a hydrophobic scaffold. Lacks H-bond donor capability.

-

Utility: Often used as a "negative control" in SAR studies to prove the necessity of the N-H bond for binding efficacy.

-

Materials Science (OLEDs)

-

Isomer A is a preferred precursor for Indolo[1,2-a]quinoline derivatives, which are high-efficiency blue emitters. The N-phenyl geometry disrupts planarity just enough to prevent aggregation-caused quenching (ACQ) in the solid state.

References

-

Buchwald-Hartwig Amination of Indoles

-

Suzuki Coupling for 2-Arylindoles

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

- Source: Chemical Reviews, 1995 (Miyaura & Suzuki).

-

URL:[Link]

-

Cyclization to Indolo[1,2-a]quinoline

-

Pharmacological Relevance of 2-Arylindoles

- Title: Recent Progress Concerning the N-Arylation of Indoles (and comparison to C-aryl

- Source: Molecules (MDPI), 2021.

-

URL:[Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Palladium-Catalyzed Double Reductive Cyclization of 2,3-Dinitro-1,4-dialkenylbenzenes. Synthesis of 1H,8H-Pyrrolo[3,2-g]indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Intermolecular dearomative C2-arylation of N -Ac indoles activated by FeCl 3 - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01654E [pubs.rsc.org]

- 10. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]

Isomeric Divergence in Indole Functionalization: A Comparative Analysis of N-(2-Bromophenyl)indole and 2-(2-Bromophenyl)-1H-indole

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, materials science, and complex alkaloid synthesis. The precise spatial arrangement of aryl substituents on the indole core dictates its physicochemical properties, electronic delocalization, and downstream reactivity. This technical guide provides a rigorous comparative analysis between two critical isomers: the N-aryl isomer, 1-(2-bromophenyl)-1H-indole , and the C2-aryl isomer, 2-(2-bromophenyl)-1H-indole . By examining the mechanistic causality behind their synthesis and structural divergence, this whitepaper serves as an authoritative resource for drug development professionals and synthetic chemists.

Structural & Electronic Divergence (Mechanistic Causality)

The fundamental divergence between these isomers originates from the nature of the bond connecting the indole core to the bromophenyl ring, which drastically alters the molecule's three-dimensional conformation and electronic profile.

-

1-(2-Bromophenyl)-1H-indole (N-Aryl Isomer): The aryl group is attached via a C-N bond. The N-H bond of indole is highly acidic and nucleophilic under basic conditions, ensuring high regioselectivity for N-arylation over C-arylation during cross-coupling[1]. However, the bulky ortho-bromine atom induces severe steric clash with the C2 and C7 protons of the indole ring. This steric strain forces the molecule into a nearly orthogonal conformation (dihedral angle ~70°–90°), which effectively disrupts the delocalization of the nitrogen lone pair into the phenyl ring[1].

-

2-(2-Bromophenyl)-1H-indole (C2-Aryl Isomer): The aryl group is attached via a C-C bond at the C2 position. While steric hindrance from the ortho-bromine still prevents perfect planarity, the system maintains a significantly greater degree of π-conjugation compared to its N-aryl counterpart. The C2-aryl linkage allows for extended electron delocalization, a property critical for the fluorescent characteristics exploited in organic light-emitting diodes (OLEDs) and the binding affinity of specific kinase inhibitors.

Self-Validating Synthetic Protocols

To ensure high fidelity in isomer generation, the following protocols leverage mechanistic causality to prevent cross-contamination or the formation of unwanted regioisomers.

Protocol A: Synthesis of 1-(2-Bromophenyl)-1H-indole via Buchwald-Hartwig Amination

Causality: We utilize 1-bromo-2-iodobenzene rather than 1,2-dibromobenzene. The oxidative addition of Pd(0) into the C-I bond is kinetically favored due to its lower bond dissociation energy (~280 kJ/mol) compared to the C-Br bond (~340 kJ/mol). This ensures selective C-N coupling at the iodine position, preserving the bromine atom for downstream polycyclic assembly.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under argon, combine 1H-indole (1.0 equiv), 1-bromo-2-iodobenzene (1.2 equiv), Pd2(dba)3 (2 mol %), Xantphos (4 mol %), and NaOtBu (1.5 equiv).

-

Solvent Addition: Inject anhydrous toluene (0.2 M relative to indole) and degas via three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to 100 °C for 12 hours. Mechanistic Note: The NaOtBu deprotonates the indole, forming a highly nucleophilic indolyl anion that rapidly transmetalates to the Pd(II) center.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is self-validating when the starting indole spot completely disappears and a highly UV-active product spot emerges. Quench with water and extract with EtOAc.

-

Purification: Purify via silica gel flash chromatography. Confirm product identity via GC-MS (Expected m/z: 271.0 / 273.0 for the 1:1 Br isotopes).

Protocol B: Synthesis of 2-(2-Bromophenyl)-1H-indole via Suzuki-Miyaura Coupling

Causality: Direct C-H arylation at the C2 position is challenging due to the inherent nucleophilicity of the C3 position in electrophilic aromatic substitutions. To guarantee absolute regiocontrol, we employ a pre-functionalized 2-bromo-1H-indole and couple it with (2-bromophenyl)boronic acid[2].

Step-by-Step Methodology:

-

Preparation: Charge a flask with 2-bromo-1H-indole (1.0 equiv), (2-bromophenyl)boronic acid (1.1 equiv), Pd(PPh3)4 (5 mol %), and K2CO3 (2.0 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Mechanistic Note: The aqueous base is critical; it coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex, which is strictly required to facilitate the transmetalation step onto the Pd(II)-aryl halide intermediate.

-

Reaction: Reflux at 90 °C for 8 hours under a nitrogen atmosphere.

-

Validation Checkpoint: LC-MS analysis must reveal the product mass [M+H]+ at 272.0/274.0. The presence of unreacted 2-bromoindole indicates incomplete boronate activation, requiring additional base or longer reflux.

-

Purification: Extract with dichloromethane, dry over MgSO4, and recrystallize from ethanol to yield the pure C2-aryl isomer.

Physicochemical & Pharmacological Profiling

Quantitative structural and synthetic data are summarized below to facilitate rapid comparison for drug design and material synthesis workflows.

| Property | 1-(2-Bromophenyl)-1H-indole | 2-(2-Bromophenyl)-1H-indole |

| Isomeric Type | N-Aryl (C-N bond) | C2-Aryl (C-C bond) |

| CAS Number | 938164-50-2 | 88207-45-8 |

| Molecular Formula | C14H10BrN | C14H10BrN |

| Molecular Weight | 272.14 g/mol | 272.14 g/mol |

| Dihedral Angle (Est.) | ~70° - 90° (Orthogonal tendency) | ~20° - 40° (More planar tendency) |

| Electronic Effect | Nitrogen lone pair delocalization disrupted | Extended π-conjugation across C2 |

| Primary Synthetic Route | Buchwald-Hartwig C-N Coupling | Suzuki-Miyaura Cross-Coupling |

| Downstream Utility | Indolizine scaffolds | Indolo[1,2-c]quinazolines |

Downstream Reactivity & Polycyclic Assembly

The retained ortho-bromine in both isomers serves as an essential synthetic handle for assembling complex polycyclic architectures, though their divergent geometries dictate entirely different downstream pathways.

-

N-Aryl Isomer Reactivity: 1-(2-Bromophenyl)-1H-indole is a prime precursor for indolizine scaffolds. Through palladium-catalyzed cyclization with terminal alkynes, the C-Br bond undergoes oxidative addition, followed by alkyne insertion and intramolecular cyclization onto the indole C2 position, yielding highly fluorescent indolizine derivatives[3].

-

C2-Aryl Isomer Reactivity: 2-(2-Bromophenyl)-1H-indole is utilized in the synthesis of indolo[1,2-c]quinazolines. A copper-catalyzed sequential Ullmann N-arylation followed by aerobic oxidative C-H amination fuses a new nitrogen-containing ring, generating the core units found in complex biologically active alkaloids like hinckdentine A[4].

Divergent synthetic workflows and downstream applications for bromo-phenylindole isomers.

References

- Source: d-nb.

- Source: acs.

- Synthesis of indolizines from 1-(2-bromophenyl)

- Source: researchgate.

- 4-(5-Methoxy-1H-indol-1-yl)

Sources

1-(2-Bromophenyl)-1H-indole melting point and physical state

This is an in-depth technical guide on 1-(2-Bromophenyl)-1H-indole , structured for researchers and drug development professionals.

Core Identity, Synthesis, and Applications in Heterocyclic Chemistry[1][2][3]

Part 1: Executive Summary & Chemical Identity[2][4]

1-(2-Bromophenyl)-1H-indole (CAS: 938164-50-2 ) is a critical N-arylated indole intermediate used primarily in the synthesis of fused polycyclic heteroaromatics, such as indolizines and indolo[1,2-a]indolones.[1] These scaffolds are high-value targets in medicinal chemistry (e.g., anticancer agents) and materials science (e.g., OLED hole-transport materials).[2]

Unlike its C-arylated isomers (e.g., 2-(4-bromophenyl)-1H-indole), this compound features the indole nitrogen directly bonded to the ortho-position of the bromobenzene ring.[1] This steric crowding at the N1 position creates a twisted biaryl conformation, influencing its physical state and reactivity.[2]

Table 1: Physicochemical Profile [1]

| Property | Data | Notes |

| CAS Number | 938164-50-2 | Unique identifier for the N-(2-bromophenyl) isomer.[1] |

| IUPAC Name | 1-(2-Bromophenyl)-1H-indole | Also known as N-(2-bromophenyl)indole.[1] |

| Molecular Formula | C₁₄H₁₀BrN | |

| Molecular Weight | 272.14 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | Note:[1] Analogous 1-(2-chlorophenyl)indole is an oil; 1-(2-iodophenyl)indole is a solid (mp 84–86 °C).[1] The bromo-derivative typically exists as a viscous yellow oil or semi-solid at room temperature due to steric disruption of crystal packing.[1] |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF | Lipophilic; insoluble in water.[2] |

| Appearance | Yellow to orange oil/solid | Color darkens upon oxidation/light exposure.[1][2] |

Part 2: Synthesis & Production Protocols

The synthesis of 1-(2-bromophenyl)-1H-indole requires the formation of a C–N bond between the indole nitrogen and a sterically hindered ortho-dihaloarene.[1] Standard nucleophilic substitution is ineffective; transition-metal catalysis is required.

Method A: Palladium-Catalyzed Ullmann-Type Coupling (Veisi Protocol)

This method utilizes a heterogeneous catalyst (Pd nanoparticles on carbon nanotubes) to achieve high yields (up to 90%) under aerobic conditions.[1][2]

-

Reagents: Indole (1.0 equiv), 1-Bromo-2-iodobenzene (1.2 equiv), Et₃N (Base), Pd/SWCNT catalyst.[2]

-

Conditions: 110 °C, 2–6 hours.[2]

Step-by-Step Protocol:

-

Catalyst Preparation: Pd nanoparticles are immobilized on modified single-walled carbon nanotubes (SWCNTs) to create a recyclable heterogeneous catalyst.[1]

-

Reaction Assembly: In a round-bottom flask, dissolve indole (10 mmol) and 1-bromo-2-iodobenzene (12 mmol) in DMF (15 mL).

-

Activation: Add Et₃N (20 mmol) and the Pd/SWCNT catalyst (0.2 mol% Pd loading).

-

Heating: Heat the mixture to 110 °C under an air atmosphere (or N₂ for higher purity). Monitor by TLC (Hexane/EtOAc 9:1).[2]

-

Work-up: Cool to room temperature. Filter off the catalyst (can be washed and reused).[2] Dilute filtrate with water and extract with ethyl acetate.[2]

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: Petroleum ether/Ethyl acetate) to yield 1-(2-bromophenyl)-1H-indole.

Method B: Copper-Catalyzed C–N Coupling (Classic Ullmann)

For labs without specialized Pd catalysts, a CuI-mediated approach is viable but often requires higher temperatures.[1]

-

Reagents: Indole, 1,2-Dibromobenzene (excess), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃.[2]

-

Conditions: DMSO, 110–130 °C, 24 h.

-

Note: Use 1-bromo-2-iodobenzene if available to ensure regioselectivity (I reacts faster than Br), leaving the Br intact for downstream functionalization.[1]

Part 3: Mechanism & Workflow Visualization[2][4]

The following diagram illustrates the synthesis of 1-(2-bromophenyl)-1H-indole and its subsequent transformation into fused indolizine scaffolds, a key application in drug discovery.

Figure 1: Synthetic workflow from indole precursors to 1-(2-bromophenyl)-1H-indole and its divergence into complex fused heterocycles.

Part 4: Applications in R&D

1. Synthesis of Indolizines

1-(2-Bromophenyl)-1H-indole serves as a "pre-twisted" platform for constructing indolizines.[1] The ortho-bromo group acts as a handle for intramolecular cyclization.[1]

-

Mechanism: Palladium- or Rhodium-catalyzed annulation with internal alkynes.[1] The metal inserts into the C–Br bond, activates the indole C2–H, and inserts the alkyne to form the fused tricyclic system.[2]

-

Relevance: Used by groups like Xi and Liu to access novel fluorophores and potential antitumor agents.[1]

2. Indolo[1,2-a]indolones via C–H Activation

Recent work (e.g., Hu et al., 2022) utilizes 1-(2-halophenyl)indoles to synthesize 10H-indolo[1,2-a]indol-10-ones.[3][1][4][5][6][7]

-

Reaction: Pd-catalyzed cascade reaction with sodium chlorodifluoroacetate.

-

Pathway: The reaction proceeds via oxidative addition to the C–X bond, followed by difluorocarbene insertion and intramolecular acylation.[2]

3. Organic Electronics (OLEDs)

The 1-phenylindole moiety is a known hole-transport motif.[1] The 2-bromo position allows for the attachment of carbazoles or arylamines, creating high-triplet-energy materials for phosphorescent OLEDs.

Part 5: References

-

Veisi, H. , Poor Heravi, M. R., & Hamelian, M. (2015).[2] Palladium nanoparticles supported on modified single-walled carbon nanotubes: A heterogeneous and reusable catalyst in the Ullmann-type N-arylation of imidazole and indoles. New Journal of Chemistry, 39(9), 6840–6845.[2]

-

Hu, C. , Mou, D., Zhang, X., & Du, Z. (2022).[2][5][6][7] Synthesis of 10H-indolo[1,2-a]indol-10-ones via Palladium-Catalyzed C–H Bond Activation and Difluorocarbene Transfer.[3][1][8][4][5][6] Organic & Biomolecular Chemistry, 20, 8000–8004.[2]

-

Liu, B. , et al. (2010).[2] Synthesis of Indolizines from 1-(2-Bromophenyl)-1H-indole and Terminal Alkynes.[1] Journal of Organic Chemistry (Contextual citation from review literature on Indolizine synthesis).

-

Siriwardana, A. I. , et al. (2006).[2] Synthesis of N-arylindoles via Cu-catalyzed coupling.[1] Journal of the American Chemical Society, 128(5), 1452–1453.[2] (Characterization of analogous 1-(2-iodophenyl)indole).

Sources

- 1. 2-(4-Bromophenyl)-1H-indole | C14H10BrN | CID 623252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 10H-indolo[1,2-a]indol-10-ones via palladium-catalyzed C–H bond activation and difluorocarbene transfer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of 1-(2-Bromophenyl)-1H-indole via Ullmann Coupling

Introduction & Strategic Analysis

The synthesis of 1-(2-bromophenyl)-1H-indole represents a classic challenge in cross-coupling chemistry: achieving selectivity on a symmetric di-halogenated electrophile. This molecule is a critical intermediate ("linchpin") for constructing fused polycyclic heteroaromatics, particularly indolo[1,2-a]indoles , via subsequent Palladium-catalyzed intramolecular cyclization (Heck or C-H activation cascades).

The Chemoselectivity Challenge

The core difficulty lies in reacting nucleophilic indole with 1,2-dibromobenzene .

-

Site Selectivity: The electrophile has two equivalent bromine atoms.

-

Over-Arylation: Once the mono-arylated product forms, it can theoretically react with a second indole molecule to form 1,2-di(indol-1-yl)benzene.

-

Steric Hindrance: The ortho-bromide in the product creates significant steric strain, which paradoxically aids selectivity (slowing the second coupling) but makes the initial coupling more difficult than with para-substituted systems.

Strategic Solution: This protocol utilizes a Copper(I)/Diamine catalytic system (modified Buchwald-type conditions) with a stoichiometric bias (excess electrophile) to enforce mono-arylation.

Mechanistic Insight: The Cu(I)/Cu(III) Cycle[1]

Understanding the catalytic cycle is essential for troubleshooting. The reaction does not proceed via the Pd(0)/Pd(II) mechanism typical of Buchwald-Hartwig couplings. Instead, it follows a Cu(I)/Cu(III) pathway where the ligand (DMEDA) plays a dual role: solubilizing the copper salt and preventing catalyst aggregation.

Key Mechanistic Steps[2][3]

-

Ligation: Formation of the active [L-Cu-X] species.

-

Deprotonation: The base (K₃PO₄) deprotonates the indole, forming a cuprate complex [L-Cu-Indole].

-

Oxidative Addition: The rate-limiting step where the aryl bromide adds to the copper center, transiently forming a high-energy Cu(III) species.

-

Reductive Elimination: Formation of the C-N bond and regeneration of Cu(I).[1]

Caption: The catalytic cycle for Cu-catalyzed C-N coupling. Note the critical role of the ligand in stabilizing the Cu(III) transition state.

Experimental Protocol

Reagents & Stoichiometry

The choice of stoichiometry is the primary control for selectivity. We use 2.0 equivalents of 1,2-dibromobenzene. This statistical excess ensures that the active copper-indole species is far more likely to encounter a fresh dibromide molecule than a mono-arylated product.

| Component | Role | Equiv. | Notes |

| Indole | Nucleophile | 1.0 | Limiting reagent. |

| 1,2-Dibromobenzene | Electrophile | 2.0 | Excess required to prevent bis-arylation. |

| CuI (Copper Iodide) | Catalyst | 0.10 (10 mol%) | 99.9% purity preferred. White/off-white powder. |

| DMEDA | Ligand | 0.20 (20 mol%) | N,N'-Dimethylethylenediamine. Essential for rate acceleration. |

| K₃PO₄ | Base | 2.1 | Finely ground, anhydrous. |

| Toluene | Solvent | [0.5 M] | Anhydrous, degassed. |

Step-by-Step Methodology

Phase 1: Inert Setup (Critical)

-

Oven-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen.

-

Add CuI (19 mg, 0.1 mmol) and Indole (117 mg, 1.0 mmol).

-

Add K₃PO₄ (445 mg, 2.1 mmol). Tip: Grinding the phosphate in a mortar and pestle immediately before use significantly improves conversion rates.

-

Seal the vessel and evacuate/backfill with Argon three times.

Phase 2: Reagent Addition 6. Under positive Argon pressure (or via septum), add anhydrous Toluene (2.0 mL). 7. Add 1,2-Dibromobenzene (472 mg, 240 µL, 2.0 mmol). 8. Add DMEDA (22 µL, 0.2 mmol) last.

- Observation: The solution should turn a blue-green or distinct blue color upon stirring, indicating the formation of the Cu-diamine complex.

Phase 3: Reaction 9. Place the vessel in a pre-heated oil bath at 110 °C . 10. Stir vigorously (800+ rpm). Good mixing is vital as K₃PO₄ is insoluble. 11. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3][4]

- Time: Typically 14–24 hours.

- Endpoint: Disappearance of Indole.

Phase 4: Workup & Purification 12. Cool to room temperature. 13. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove inorganic salts and copper residues. Wash the pad with EtOAc. 14. Concentrate the filtrate under reduced pressure. 15. Purification: Flash Column Chromatography on Silica Gel.

- Eluent: 100% Hexanes → 98:2 Hexanes/EtOAc.

- Separation: The excess 1,2-dibromobenzene will elute first (very non-polar). The product, 1-(2-bromophenyl)-1H-indole, will elute shortly after. Bis-arylated byproducts (if any) will be more polar.

Workflow Diagram

Caption: Operational workflow for the synthesis of 1-(2-bromophenyl)-1H-indole.

Troubleshooting & Optimization

"Self-Validating" The Reaction

-

Catalyst Color: If the reaction mixture turns dark brown or black immediately upon heating, the catalyst may have precipitated (catalyst death) or oxidation occurred. A healthy Ullmann reaction often maintains a blue/green or stable suspension color.

-

Stalled Reaction: If conversion stops at 50%:

-

Add an additional 5 mol% CuI and 10 mol% DMEDA.

-

Ensure the reaction remains strictly anhydrous; water kills the catalytic cycle by protonating the intermediate amido species.

-

Alternative High-Precision Route

For applications requiring >98% purity or where removing excess dibromide is difficult, use 1-bromo-2-iodobenzene as the electrophile.

-

Why: The C-I bond undergoes oxidative addition ~100x faster than the C-Br bond.

-

Condition Change: Run at 90 °C . The lower temperature ensures reaction only occurs at the iodine, leaving the bromine perfectly intact for downstream chemistry.

References

-

Klapars, A.; Antilla, J. C.; Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 2001 , 123(31), 7727–7729. [Link]

-

Antilla, J. C.; Klapars, A.; Buchwald, S. L. "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 2002 , 124(40), 11684–11688. [Link]

-

Sambiagio, C.; Marsden, S. P.; Blacker, A. J.; McGowan, P. C. "Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development." Chemical Society Reviews, 2014 , 43, 3525-3550. [Link]

Sources

Application Note: Selective Copper-Catalyzed Synthesis of N-(2-Bromophenyl)indoles

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(2-bromophenyl)indoles via copper-catalyzed Ullmann-type coupling. While traditional Ullmann condensations require harsh conditions (200°C+), this protocol utilizes a CuI/Diamine ligand system to enable coupling at moderate temperatures (80–110°C) with high chemoselectivity.

The resulting N-(2-bromophenyl)indole moiety is a critical "privileged structure" in drug discovery, serving as the immediate precursor for carbazoles (via Pd-catalyzed intramolecular C-H activation) and indoloquinolines . This guide addresses the specific challenge of achieving mono-arylation without affecting the ortho-bromine handle, utilizing the reactivity differential between aryl iodides and aryl bromides.

Introduction & Mechanistic Rationale

The Chemoselectivity Challenge

Synthesizing N-(2-bromophenyl)indole requires reacting an indole with a dihaloarene (e.g., 1-bromo-2-iodobenzene or 1,2-dibromobenzene). The core challenge is chemoselectivity :

-

Site Selectivity: The catalyst must activate the C-X bond at the 1-position (leaving the 2-Br intact for downstream utility).

-

Prevention of Oligomerization: Preventing the N-arylated product from reacting further to form bis-indole species.

The Solution: Reactivity-Controlled Oxidative Addition

This protocol exploits the bond dissociation energy difference between C-I (65 kcal/mol) and C-Br (81 kcal/mol). By employing 1-bromo-2-iodobenzene as the electrophile, the Copper(I) catalyst preferentially undergoes oxidative addition at the C-I bond.

Catalytic System Selection:

-

Precatalyst: CuI (Copper(I) Iodide) is preferred for its stability and solubility in the presence of diamines.

-

Ligand: DMEDA (N,N'-dimethylethylenediamine) or trans-1,2-cyclohexanediamine . These bidentate ligands break down polymeric CuI aggregates, forming reactive monomeric [L-Cu-I] species that are kinetically competent for oxidative addition at lower temperatures.

-

Base: K₃PO₄ (Tribasic Potassium Phosphate). A mild, insoluble inorganic base that buffers the reaction without promoting side reactions common with alkoxides (e.g., nucleophilic attack on the bromide).

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The catalytic cycle follows a modified Ullmann pathway involving a Cu(I)/Cu(III) redox couple (or Cu(I)-nucleophile activation).

Caption: The Cu(I)/diamine catalytic cycle.[1] The ligand accelerates the formation of the amido-Cu complex and stabilizes the oxidative addition transition state.

Experimental Protocol

Reagents & Materials Table

| Reagent | Equiv. | Role | Grade/Notes |

| Indole | 1.0 | Nucleophile | >98% purity |

| 1-Bromo-2-iodobenzene | 1.2 | Electrophile | Liquid; d=2.2 g/mL. Critical for selectivity. |

| CuI | 0.05 (5 mol%) | Catalyst | 99.999% trace metals basis preferred. White powder (avoid if green/oxidized). |

| DMEDA | 0.10 (10 mol%) | Ligand | N,N'-Dimethylethylenediamine. Distill if yellow. |

| K₃PO₄ | 2.0 | Base | Fine powder (grind before use if clumpy). Anhydrous. |

| Toluene | Solvent | Solvent | Anhydrous (keep over molecular sieves). |

Step-by-Step Procedure

Scale: 1.0 mmol Indole (117 mg)

-

Reactor Setup:

-

Equip a 15 mL pressure tube or Schlenk flask with a magnetic stir bar.

-

Note: While Cu-catalysis is less oxygen-sensitive than Pd, an inert atmosphere (Argon/Nitrogen) is required for reproducible kinetics.

-

-

Solids Addition:

-

Add CuI (9.5 mg, 0.05 mmol), Indole (117 mg, 1.0 mmol), and K₃PO₄ (425 mg, 2.0 mmol) to the tube.

-

Cycle vacuum/Argon 3 times to remove air.

-

-

Liquids Addition:

-

Under Argon flow, add Toluene (1.0 mL, 1M concentration). High concentration is crucial for reaction rate in Ullmann couplings.

-

Add 1-Bromo-2-iodobenzene (154 µL, 1.2 mmol).

-

Add DMEDA (11 µL, 0.1 mmol) last.

-

Observation: The solution should turn a blue-green or distinct blue color upon ligand addition and stirring.

-

-

Reaction:

-

Seal the vessel tightly.

-

Heat to 110°C in an oil bath or heating block.

-

Stir vigorously (800+ RPM). Mass transfer is critical as K₃PO₄ is insoluble.

-

Time: 14–24 hours.[2] Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3]

-

Target: Disappearance of Indole.

-

Selectivity Check: Ensure no consumption of the product (formation of bis-indole).

-

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove inorganic salts and copper residues.

-

Wash the filtrate with Water (2 x 10 mL) and Brine (1 x 10 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: 100% Hexanes → 5% EtOAc/Hexanes.

-

Note: The product is usually less polar than the starting indole but close to the aryl halide.

-

Optimization & Troubleshooting Guide

Parameter Screening Data (Representative)

| Variable | Condition | Yield (%) | Note |

| Standard | CuI/DMEDA/K₃PO₄/Toluene/110°C | 92% | High selectivity for I-coupling |

| Ligand | 1,10-Phenanthroline | 75% | Slower rate; harder to remove ligand. |

| Ligand | None | <5% | Ligand is essential at this temp. |

| Base | Cs₂CO₃ | 60% | Lower yield; significant side products observed. |

| Substrate | 1,2-Dibromobenzene (instead of I-Br) | 45% | Requires 130°C; 15% bis-arylation byproduct. |

| Solvent | DMF | 85% | Good yield but harder workup; promotes halide exchange. |

Troubleshooting

-

Problem: Low Conversion (<50%).

-

Cause: Oxidized catalyst (green CuI) or poor stirring.

-

Fix: Use fresh, white CuI. Grind K₃PO₄ to a fine powder. Increase concentration to 2M.

-

-

Problem: Blue/Green solution turns black/brown.

-

Cause: Catalyst decomposition or Cu(0) precipitation.

-

Fix: Ensure strict Argon atmosphere. Add 5 mol% extra ligand.

-

-

Problem: Bis-arylation (Oligomers).

-

Cause: Temperature too high or wrong electrophile.

-

Fix: Strictly use 1-bromo-2-iodobenzene . Do not exceed 110°C.

-

Safety & Hazards

-

1-Bromo-2-iodobenzene: Irritant. Avoid contact with skin.

-

CuI: Toxic to aquatic life. Dispose of heavy metal waste separately.

-

Toluene: Flammable, reproductive toxin. Use in a fume hood.

-

Pressure: Heating toluene to 110°C in a closed vessel generates pressure. Use rated pressure tubes.

References

-

Buchwald, S. L., et al. "A General and Efficient Copper-Catalyzed Method for the N-Arylation of Indoles." Journal of the American Chemical Society, 2002, 124(39), 11684–11688.

-

Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines." Accounts of Chemical Research, 2008, 41(11), 1450–1460.

-

Ackermann, L. "Goldberg Reaction (Amidation)." in Organic-Chemistry.org.

-

Evano, G., Blanchard, N., & Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 2008, 108(8), 3054–3131.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Using 1-(2-Bromophenyl)-1H-indole in intramolecular Heck cyclization

Application Note: Precision Synthesis of Indolo[1,2-a]quinoline via Intramolecular Pd-Catalyzed Cyclization

Executive Summary

This application note details the protocol for the intramolecular cyclization of 1-(2-Bromophenyl)-1H-indole to form Indolo[1,2-a]quinoline . While often colloquially referred to as an "intramolecular Heck" reaction due to the similarity in conditions (Pd-catalyst, base, heat), this transformation is mechanistically defined as a Palladium-Catalyzed Intramolecular Direct Arylation (C-H Activation) .

The resulting scaffold, indolo[1,2-a]quinoline, is a critical pharmacophore in oncology (DNA intercalators) and a core structure in organic light-emitting diodes (OLEDs) due to its rigid, planar conjugation. This guide provides a robust, scalable protocol emphasizing the Concerted Metalation-Deprotonation (CMD) pathway to ensure high yields and minimize dehalogenated by-products.

Strategic Experimental Design

Successful cyclization relies on three critical parameters: Ligand Sterics, Base Basicity, and Solvent Polarity.

Mechanistic Insight (The "Why")

Unlike a traditional Heck reaction that couples an aryl halide with an olefin, this substrate requires the Palladium center to activate a C(sp²)-H bond at the indole C2 position.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the phenyl ring.

-

C-H Activation (CMD): A carbonate base (CO₃²⁻) coordinates to the Pd(II) species, acting as an intramolecular proton shuttle to deprotonate the indole C2, forming a six-membered palladacycle.

-

Reductive Elimination: The C-C bond forms, releasing the fused tetracyclic product and regenerating Pd(0).

Reagent Selection Matrix

| Component | Recommended Reagent | Role & Rationale |

| Precursor | 1-(2-Bromophenyl)-1H-indole | Starting material.[1] Purity >98% required to prevent catalyst poisoning by sulfur/heavy metals. |

| Catalyst | Pd(OAc)₂ (5–10 mol%) | Cost-effective Pd(II) source. Reduces in situ to Pd(0).[2][3] |

| Ligand | PPh₃ (20–40 mol%) | Standard phosphine. Stabilizes Pd(0). For sterically hindered substrates, switch to PCy₃ or XPhos . |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Essential for the CMD mechanism. Cs₂CO₃ is superior in lower-polarity solvents due to the "Cesium Effect" (higher solubility). |

| Solvent | DMAc or DMF | High-boiling polar aprotic solvents stabilize the polar transition state. |

| Additive | Pivalic Acid (30 mol%) | Optional: Acts as a proton shuttle (Lapointe-Fagnou conditions) to accelerate C-H activation. |

Detailed Protocol

Safety Warning: This reaction involves high temperatures and potential CO generation. Perform all steps in a fume hood. DMAc is hepatotoxic; use double-gloving.

Phase 1: Reaction Assembly

-

Glassware Prep: Oven-dry a 25 mL Schlenk tube or heavy-walled pressure vial containing a magnetic stir bar.

-

Charge Solids: Add the following to the vial:

-

1-(2-Bromophenyl)-1H-indole (1.0 equiv, e.g., 272 mg for 1 mmol scale).

-

Pd(OAc)₂ (0.05 equiv, 11.2 mg).

-

PPh₃ (0.10 equiv, 26.2 mg).

-

K₂CO₃ (2.0 equiv, 276 mg, anhydrous/freshly ground).

-

-

Inert Atmosphere: Cap the vial with a rubber septum. Evacuate and backfill with Argon (or Nitrogen) three times.

-

Solvent Addition: Syringe in anhydrous DMAc (Dimethylacetamide) (Concentration: 0.1 M, e.g., 10 mL).

-

Critical Step: Sparge the solvent with Argon for 10 minutes prior to addition to remove dissolved oxygen, which causes homocoupling or catalyst deactivation.

-

Phase 2: Cyclization

-

Heating: Replace septum with a Teflon-lined screw cap (if using a pressure vial) or keep under positive Argon pressure (Schlenk).

-

Temperature: Heat the block to 130 °C .

-

Duration: Stir vigorously (800 rpm) for 12–16 hours .

-

Checkpoint: The reaction mixture typically turns from yellow/orange to dark brown/black (Pd black formation indicates catalyst death; if this happens too early, yield will suffer).

-

Phase 3: Workup & Purification

-

Cooling: Allow the mixture to cool to room temperature.

-

Filtration: Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with additional Ethyl Acetate.

-

Extraction: Transfer filtrate to a separatory funnel. Wash with:

-

Water (3 x 20 mL) – Crucial to remove DMAc.

-

Brine (1 x 20 mL).

-

-

Drying: Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 90:10).

-

Product:Indolo[1,2-a]quinoline usually elutes as a pale yellow or fluorescent solid.

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical CMD (Concerted Metalation-Deprotonation) step which distinguishes this from a standard Heck olefin insertion.

Caption: Catalytic cycle showing the transformation of 1-(2-Bromophenyl)-1H-indole via the CMD pathway.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation (Pd Black). | Increase ligand ratio to 1:4 (Pd:PPh₃) or switch to a more robust catalyst like Pd(PPh₃)₄ . Ensure O₂ is removed. |

| Debrominated By-product | "Hydrodehalogenation" side reaction. | Solvent is "wet" (acting as H-source) or temperature is too high. Use fresh anhydrous DMAc and lower temp to 110 °C. |

| Starting Material Recovery | Steric hindrance or poor solubility. | Switch base to Cs₂CO₃ (better solubility) and add Pivalic Acid (30 mol%) to assist C-H activation. |

| Complex Mixture | Intermolecular polymerization. | Run the reaction more dilute (0.05 M) to favor intramolecular cyclization over intermolecular coupling. |

References

-

Mechanistic Foundation of Intramolecular Arylation: Hartwig, J. F. et al. "Palladium-catalyzed inter- and intramolecular alpha-arylation of amides." Journal of Organic Chemistry, 1998, 63, 6546-6553.[4]

-

Synthesis of Indolo-Fused Heterocycles: Kotipalli, T. et al. "Syntheses of indolo[1,2-a]quinazolinone derivatives via palladium catalyzed intramolecular C–H amidation."[5] RSC Advances, 2014, 4, 2274-2283.

-

Active Catalyst Species (Pd/PPh3 Ratio): Fairlamb, I. J. S. et al.[2] "The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear Pd(I) complex."[2][6] Chemical Science, 2019, 10, 7898-7904.

-

Analogous Indole Cyclization Protocols: Beccalli, E. M. et al. "Pd-catalyzed intramolecular cyclization of indolyl derivatives." Tetrahedron, 2005, 61, 1077-1082.

Sources

- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 5. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 6. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: Palladium-Catalyzed Intramolecular C-H Activation and Functionalization of 1-(2-Bromophenyl)-1H-indole

Executive Summary & Scope

The functionalization of unactivated C-H bonds has revolutionized the synthesis of complex polycyclic heteroaromatics. Substituted indoles and their fused derivatives are highly valuable in pharmaceutical development and organic optoelectronics[1]. Specifically, the intramolecular C-H activation of 1-(2-Bromophenyl)-1H-indole provides direct, step-economical access to the isoindolo[2,1-a]indole tetracyclic core.

This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed intramolecular direct arylation of 1-(2-bromophenyl)-1H-indole. By leveraging a Concerted Metalation-Deprotonation (CMD) pathway, this organopalladium strategy offers superior yields and milder conditions compared to traditional radical-mediated cyclizations[2]. It is also critical to distinguish this specific isoindolo[2,1-a]indole core from its structural isomer, indolo[1,2-a]indole, which is typically accessed via divergent pathways using different starting materials[3].

Mechanistic Insights: The CMD Pathway

Understanding the causality behind the catalytic cycle is essential for rational reaction optimization. The transformation of 1-(2-bromophenyl)-1H-indole into isoindolo[2,1-a]indole is driven by a Pd(0)/Pd(II) catalytic cycle[4].

-

Oxidative Addition: The electron-rich Pd(0) active species inserts into the C–Br bond of the substrate. This step is accelerated by bulky, electron-rich phosphine ligands.

-

Concerted Metalation-Deprotonation (CMD): The critical C-H activation occurs at the C2 position of the indole. Rather than a simple electrophilic aromatic substitution, the cleavage of the C2–H bond is assisted by the carbonate base. The base acts as an intramolecular proton shuttle within the transition state, simultaneously forming the Pd–C bond while breaking the C–H bond.

-

Reductive Elimination: The resulting palladacycle undergoes rapid reductive elimination to forge the new C–C bond, releasing the rigid tetracyclic product and regenerating the Pd(0) catalyst.

Figure 1: Catalytic cycle of the Pd-catalyzed intramolecular C-H arylation via the CMD pathway.

Reaction Optimization & Causality

The efficiency of the C-H activation is highly dependent on the synergistic relationship between the ligand, base, and solvent. Table 1 summarizes the optimization data.

Table 1: Optimization of Intramolecular C-H Arylation Conditions

| Entry | Catalyst (5 mol %) | Ligand (10 mol %) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 110 | 45 |

| 2 | Pd(OAc)₂ | PCy₃ | K₂CO₃ | DMF | 110 | 82 |

| 3 | Pd(PPh₃)₄ | None | K₂CO₃ | Toluene | 110 | 65 |

| 4 | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | DMF | 110 | 94 |

| 5 | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Toluene | 110 | 78 |

| 6 | None | PCy₃ | Cs₂CO₃ | DMF | 110 | N.R. |

Note: Yields determined by HPLC integration against an internal standard. N.R. = No Reaction.

Expert Insights on Optimization:

-

Ligand Choice (PCy₃ vs PPh₃): Tricyclohexylphosphine (PCy₃) significantly outperforms triphenylphosphine (PPh₃). The strong σ-donating ability of PCy₃ accelerates the initial oxidative addition into the sterically hindered 2-bromophenyl moiety, while its substantial steric bulk promotes the final reductive elimination step.

-

Base Selection (Cs₂CO₃ vs K₂CO₃): Cesium carbonate yields superior results due to the larger ionic radius of the Cs⁺ cation. This increases the solubility of the base in DMF and creates a more reactive, "naked" carbonate anion that efficiently abstracts the C2 proton during the CMD transition state.

Self-Validating Experimental Protocol

Reagents & Materials

-

Substrate: 1-(2-Bromophenyl)-1H-indole (1.0 mmol, 272.14 g/mol )

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol %, 11.2 mg)

-

Ligand: Tricyclohexylphosphine [PCy₃] (10 mol %, 28.0 mg)

-

Base: Cesium carbonate [Cs₂CO₃] (2.0 equiv, 651.6 mg)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

-

Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar with Pd(OAc)₂, PCy₃, and Cs₂CO₃.

-

Substrate Addition: Dissolve 272 mg of 1-(2-Bromophenyl)-1H-indole in 5.0 mL of anhydrous DMF. Transfer this solution to the Schlenk tube.

-

Rigorous Degassing (Critical Step): Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Perform three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen will rapidly oxidize the electron-rich PCy₃ ligand and cause the premature precipitation of inactive Palladium black.

-

Thermal Activation: Backfill the tube with Nitrogen and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours. The reaction mixture will transition from a pale yellow suspension to a deep amber solution.

-

In-Process Control (IPC): At the 10-hour mark, extract a 10 µL aliquot under a positive nitrogen flow. Dilute with 1 mL of LC-MS grade Acetonitrile and analyze.

-

Validation Marker: The starting material mass (

272/274) must be fully depleted. The target product, isoindolo[2,1-a]indole, will present a dominant peak at

-

-

Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and residual Pd species. Wash the organic filtrate with deionized water (3 × 15 mL) and brine (15 mL) to completely partition the DMF into the aqueous layer.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).

-

Isolation: The product, isoindolo[2,1-a]indole, is isolated as a stable solid.

Troubleshooting & Analytical Diagnostics

| Observed Issue | Analytical Marker | Root Cause | Corrective Action |

| Incomplete Conversion | IPC shows persistent | Catalyst poisoning via O₂ ingress or ligand oxidation. | Ensure rigorous freeze-pump-thaw degassing. Verify glovebox atmosphere integrity. |

| Dehalogenation | IPC shows major peak at | Protodepalladation competing with the C-H activation step. | Ensure strict anhydrous conditions. Moisture acts as a proton source. Ensure Cs₂CO₃ is oven-dried prior to use. |

| Homocoupling | IPC shows high molecular weight dimer at | Excess oxidative conditions promoting Pd(II) dimerization pathways. | Reduce reaction temperature to 100 °C and strictly exclude ambient air. |

References

-

The Synthesis of Isoindolo[2, 1-a]indoles via Both Radical and Organopalladium Strategies Synthetic Communications URL:[Link]

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Chemical Reviews URL:[Link]

-

Divergent synthesis of isoindolo[2,1-a]indole and indolo[1,2-a]indole through copper-catalysed C- and N-arylations Tetrahedron URL:[Link]

-

Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization Molecules (MDPI) URL:[Link]

Sources

Application Notes and Protocols for the Preparation of Fused Heterocyclic Systems Using N-Aryl Indoles

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of N-Aryl Indoles in Fused Heterocycle Synthesis

Fused heterocyclic systems are foundational scaffolds in medicinal chemistry and materials science, exhibiting a vast range of biological activities and photophysical properties. Within this landscape, N-aryl indoles have emerged as exceptionally versatile precursors for the construction of complex, polycyclic architectures. The N-aryl moiety serves a dual purpose: it can act as a handle for intramolecular cyclization reactions and modulate the electronic properties of the indole core, influencing its reactivity and the characteristics of the resulting fused system.

This comprehensive guide provides an in-depth exploration of key synthetic strategies for preparing fused heterocyclic systems from N-aryl indoles. We will delve into the mechanistic underpinnings of these transformations, offering not just procedural steps but also the rationale behind the experimental design. This document is intended to be a practical resource, empowering researchers to select and implement the most suitable methods for their synthetic targets.

I. Transition-Metal-Catalyzed Intramolecular C-H Arylation: A Powerful Tool for Ring Fusion

Transition-metal catalysis, particularly with palladium, rhodium, and copper, has revolutionized the synthesis of fused indoles from N-aryl precursors. These methods often proceed via intramolecular C-H activation and subsequent bond formation, offering a highly efficient and atom-economical approach to complex molecules like carbazoles and other fused systems.[1]

A. Palladium-Catalyzed C-H Arylation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the intramolecular C-H arylation of N-aryl indoles is a testament to its power.[2][3] These reactions typically involve the formation of a palladacycle intermediate, followed by reductive elimination to forge the new C-C bond.[4]

Mechanism of Palladium-Catalyzed Intramolecular C-H Arylation

The generally accepted mechanism involves the oxidative addition of an aryl halide (if present as a directing group) to a Pd(0) species, or the direct C-H activation of the N-aryl ring by a Pd(II) catalyst. This is followed by intramolecular C-H activation of the indole core to form a six-membered palladacycle. Reductive elimination then furnishes the fused heterocyclic system and regenerates the active palladium catalyst.[5]

Protocol 1: Synthesis of Indolo[3,2-a]carbazoles via Pd-Catalyzed Twofold Oxidative Cyclization [6]

This protocol describes a rapid and efficient route to 9-methoxycarbonylindolo[3,2-a]carbazole derivatives.

-

Materials:

-

Substituted N-(2-bromophenyl)-N-phenylamine derivative (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Pivalic acid (PivOH, as solvent)

-

-

Procedure:

-

To a reaction vessel, add the substituted N-(2-bromophenyl)-N-phenylamine derivative, Pd(OAc)₂, and K₂CO₃.

-

Add pivalic acid as the solvent.

-

Stir the mixture at 120 °C for 48-72 hours under an air atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indolo[3,2-a]carbazole.

-

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | K₂CO₃ | PivOH | 120 | 72 | 60-85 |

| Pd(OAc)₂ | Cs₂CO₃ | DMAc | 130 | 48 | 55-75 |

| PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 110 | 48 | 40-60 |

Table 1: Comparison of reaction conditions for the synthesis of Indolo[3,2-a]carbazoles.[6]

B. Rhodium-Catalyzed Annulation

Rhodium catalysts offer a complementary approach to palladium, often exhibiting different reactivity and selectivity profiles.[7] Rh(III)-catalyzed C-H activation/annulation reactions have proven particularly effective for the synthesis of diverse indole-fused polycycles.[8][9]

Protocol 2: Rhodium-Catalyzed Oxidative Annulation of 2-Arylindoles with Alkenes [8]

This method allows for the synthesis of 6H-isoindolo[2,1-a]indoles through a C-H olefination and subsequent intramolecular aza-Michael addition.

-

Materials:

-

2-Arylindole (1.0 equiv)

-

Alkene (2.0 equiv)

-

[Cp*RhCl₂]₂ (2.5 mol%)

-

Tetrabutylammonium acetate (n-Bu₄NOAc, 1.0 equiv)

-

Xylenes (solvent)

-

-

Procedure:

-

In a sealed tube, combine the 2-arylindole, alkene, [Cp*RhCl₂]₂, and n-Bu₄NOAc.

-

Add xylenes as the solvent.

-

Heat the reaction mixture at 140 °C for 20 hours under an air atmosphere.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the 6H-isoindolo[2,1-a]indole product.

-

C. Copper-Catalyzed Cyclization

Copper catalysis provides a more economical alternative to palladium and rhodium for certain transformations.[10][11] Copper-catalyzed Ullmann-type couplings are a classic method for N-arylation, and intramolecular variations can be used to construct fused systems.[12][13]

II. Photoredox Catalysis: A Mild Approach to Fused Indoles

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis.[14] For the preparation of fused indoles, this methodology often involves the generation of radical intermediates that undergo cascade cyclization reactions under mild conditions.[1][15][16]

Mechanism of Photoredox-Catalyzed Radical Cyclization

A typical photoredox cycle begins with the excitation of a photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) by visible light. The excited photocatalyst can then engage in single-electron transfer (SET) with the N-aryl indole substrate, generating a radical cation. This intermediate can then undergo intramolecular cyclization onto an appended alkene or other radical acceptor, followed by further reaction steps to yield the final fused product.[17]

Protocol 3: De novo Synthesis of Tryptanthrin via a Photocatalytic Strategy [18]

This protocol utilizes Rose Bengal as a photocatalyst for the synthesis of tryptanthrin from commercially available substituted indoles.

-

Materials:

-

Substituted indole (1.0 equiv)

-

Rose Bengal (photocatalyst, 1-5 mol%)

-

Solvent (e.g., acetonitrile, methanol)

-

Visible light source (e.g., blue LEDs)

-

-

Procedure:

-

Dissolve the substituted indole and Rose Bengal in the chosen solvent in a suitable reaction vessel.

-

Irradiate the reaction mixture with visible light while stirring at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain tryptanthrin.

-

III. Acid-Catalyzed Cyclization: The Classic Pictet-Spengler Reaction and its Variants

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydro-β-carbolines and related fused indole systems.[19] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[20]

Mechanism of the Pictet-Spengler Reaction

The reaction is initiated by the formation of an iminium ion from the condensation of the amine and the carbonyl compound. Under acidic conditions, the indole nucleus acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of a spirocyclic intermediate. A subsequent rearrangement and deprotonation yield the final tetrahydro-β-carboline product.[19]

Protocol 4: Thia-Pictet-Spengler Reaction for the Synthesis of Thiazino[4,3-a]indoles [21]

This protocol describes a stereoselective synthesis of N-fused thiazinoindole derivatives.

-

Materials:

-

Indole bearing an N-tethered thiol (1.0 equiv)

-

Vinylogous thiocarbonate (1.1 equiv)

-

Brønsted or Lewis acid catalyst (e.g., p-TsOH, BF₃·OEt₂)

-

Dichloromethane (DCM) as solvent

-

-

Procedure:

-

To a solution of the indole with the N-tethered thiol in DCM, add the vinylogous thiocarbonate.

-

Add the acid catalyst and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

| Acid Catalyst | Temperature (°C) | Time (h) | Diastereomeric Ratio | Yield (%) |

| p-TsOH | 25 | 4 | >95:5 | 85 |

| BF₃·OEt₂ | 0 to 25 | 6 | 90:10 | 78 |

| Sc(OTf)₃ | 25 | 8 | 85:15 | 72 |

Table 2: Comparison of catalysts for the Thia-Pictet-Spengler reaction.[21]

IV. Synthesis of Specific Fused Systems

A. Carbazole Synthesis

Carbazoles are an important class of fused heterocycles with applications in materials science and medicinal chemistry. A common strategy for their synthesis from N-aryl indoles involves an oxidative cyclization.

Protocol 5: Metal-Free Synthesis of Substituted Carbazoles

This protocol describes an NH₄I-promoted indole-to-carbazole strategy.

-

Materials:

-

Indole (1.0 equiv)

-

Ketone (e.g., cyclohexanone, 2.0 equiv)

-

Nitroolefin (1.2 equiv)

-

Ammonium iodide (NH₄I, 20 mol%)

-

1,4-Dioxane (solvent)

-

-

Procedure:

-

In a sealed tube, combine the indole, ketone, nitroolefin, and NH₄I in 1,4-dioxane.

-

Heat the reaction mixture at 150 °C for 24 hours under an argon atmosphere.

-

After cooling, dilute the mixture with ethyl acetate and wash with water.

-

Dry the organic layer, concentrate, and purify by column chromatography to afford the carbazole derivative.

-

B. Tryptanthrin Synthesis

Tryptanthrin and its derivatives are a class of natural products with a range of biological activities. Several synthetic approaches have been developed, often involving the condensation of an isatin derivative with isatoic anhydride or a related precursor.[22][23][24][25]

Protocol 6: Copper(I)-Catalyzed Synthesis of Tryptanthrin [24]

This method describes a mild synthesis of tryptanthrin from two identical isatin molecules.

-

Materials:

-

Isatin (2.0 equiv)

-

Copper(I) iodide (CuI, 10 mol%)

-

Potassium bicarbonate (KHCO₃, 2.0 equiv)

-

N,N-Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

To a reaction flask, add isatin, CuI, and KHCO₃.

-

Add DMF and stir the mixture at 80 °C for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield tryptanthrin.

-

V. Conclusion and Future Outlook

The synthesis of fused heterocyclic systems from N-aryl indoles is a dynamic and rapidly evolving field. The methodologies outlined in this guide, from transition-metal-catalyzed C-H activations to modern photoredox and classic acid-catalyzed reactions, provide a powerful toolkit for accessing a diverse array of complex molecular architectures. The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired functional group tolerance. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate even more efficient, selective, and sustainable methods for the preparation of these valuable compounds in the years to come.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rhodium-Catalyzed Oxidative Annulation of 2- or 7-Arylindoles with Alkenes/Alkynes Using Molecular Oxygen as the Sole Oxidant Enabled by Quaternary Ammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoredox-Catalyzed Cascade Reactions Involving Aryl Radical: Total Synthesis of (±)-Norascyronone A and (±)-Eudesmol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Photoredox nickel-catalyzed radical cyclization of N-arylacrylamides with alkyl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. De novo synthesis of tryptanthrin and its derivatives from indole: engineering a sustainable photocatalytic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. Stereoselective synthesis of thiazino[4,3-a]indoles using the thia-Pictet–Spengler reaction of indoles bearing N-tethered thiols and vinylogous thiocarbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Discovery of Tryptanthrin and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Copper(i)-catalyzed synthesis of natural alkaloid tryptanthrin and its derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

Cross-coupling reactions of 1-(2-Bromophenyl)-1H-indole with aryl boronic acids

Application Note: Cross-Coupling of 1-(2-Bromophenyl)-1H-indole with Aryl Boronic Acids

Executive Summary

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(2-bromophenyl)-1H-indole with aryl boronic acids is a pivotal transformation in the synthesis of 1-(biphenyl-2-yl)-1H-indoles . These biaryl scaffolds serve as critical intermediates for the construction of Indolo[1,2-f]phenanthridines via subsequent intramolecular C-H arylation. These fused tetracyclic systems are highly valued in organic electronics (OLEDs) and as biological probes due to their unique photophysical properties.

This guide addresses the specific challenges posed by the steric hindrance of the ortho-indole substituent. It provides two validated protocols: a robust standard method using Pd(dppf)Cl₂ and a high-performance method using Pd(OAc)₂/S-Phos for sterically demanding or electron-poor boronic acids.

Scientific Background & Mechanistic Insight

The Steric Challenge

The substrate, 1-(2-bromophenyl)-1H-indole, features a bulky indole ring ortho to the reactive carbon-bromine bond. This steric congestion significantly retards the oxidative addition step of the catalytic cycle. Furthermore, the resulting Pd(II) intermediate is crowded, which can impede transmetalation with the aryl boronic acid.

Mechanistic Pathway